molecular formula C13H16F2N2O3S B2630505 N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide CAS No. 1396887-97-0

N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide

Cat. No.: B2630505
CAS No.: 1396887-97-0
M. Wt: 318.34
InChI Key: PESQMHGPGFCQLN-UHFFFAOYSA-N
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Description

N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]ethanediamide is a useful research compound. Its molecular formula is C13H16F2N2O3S and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • A novel synthetic approach to oxalamides, closely related to the structure of interest, showcases the utility of such compounds in constructing complex molecules. Mamedov et al. (2016) developed a one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via rearrangement sequences, emphasizing the importance of oxalamides in organic synthesis (Mamedov et al., 2016).

Pharmacological Research

  • Nikalje et al. (2012) explored novel N1-substituted-N2,N2-diphenyl oxalamides for their anticonvulsant properties, suggesting the potential of structurally similar oxalamides in developing new therapeutic agents (Nikalje et al., 2012).

Antipathogenic Activity

  • Limban et al. (2011) synthesized and characterized thiourea derivatives, including compounds with phenyl substituents similar to the compound of interest, demonstrating significant antipathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Material Science and Coordination Chemistry

  • Liu et al. (2010) utilized a dissymmetrical oxamidate ligand to construct a novel coordination polymer, showcasing the utility of oxalamides in the design and development of metal-organic frameworks with potential applications in magnetic properties and catalysis (Liu et al., 2010).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-13(20,7-21-2)6-16-11(18)12(19)17-10-5-8(14)3-4-9(10)15/h3-5,20H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQMHGPGFCQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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